3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol is a fluorinated aromatic alcohol with a 1,3-dioxanyl substituent. Its molecular formula is C₁₃H₁₇FO₃, and its molecular weight is approximately 240.28 g/mol (calculated based on structural analogs) . The compound features a 2-fluorophenyl group attached to a propanol backbone modified by a 1,3-dioxane ring. This dioxanyl group enhances steric protection and may improve metabolic stability compared to non-cyclic ether analogs .
Key structural attributes include:
- 1,3-Dioxanyl moiety: A six-membered cyclic ether that may increase solubility in polar solvents compared to linear ethers.
- Propanol backbone: The hydroxyl group enables hydrogen bonding, critical for interactions in biological or synthetic systems.
The compound is primarily used in scientific research as a synthetic intermediate or for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,12-13,15H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRWBRJLYSRINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3)
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The dioxane ring and fluorophenyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 1-aryl-3-[2-(1,3-dioxanyl)]-1-propanols, differing in aryl substituents. Below is a comparative analysis with key analogs:
Substituent Effects on Properties
3-Chlorophenyl provides moderate electron withdrawal but increases molecular weight and lipophilicity, affecting solubility .
Physicochemical Properties: Solubility: The fluorinated derivative likely exhibits higher aqueous solubility than the chlorinated analog due to fluorine’s smaller size and polarity. Stability: The 1,3-dioxanyl ring confers resistance to hydrolysis compared to non-cyclic ethers, as seen in pharmaceutical analogs like oxaflumine .
Biological Relevance :
- Fluorinated analogs are often prioritized in drug discovery for improved metabolic stability and bioavailability. For example, oxaflumine derivatives with dioxanyl groups demonstrate neuroleptic activity .
- Chlorinated analogs may exhibit higher tissue retention due to lipophilicity, as observed in hypoxic cell-targeting nitroimidazoles (e.g., discusses preferential binding of chlorinated nitro compounds in tumors) .
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(2-fluorophenyl)-1-propanol is a synthetic organic compound with the molecular formula C13H17FO3 and a molecular weight of 240.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Molecular Formula: C13H17FO3
- Molecular Weight: 240.27 g/mol
- CAS Number: Not specified in the available literature.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its anticancer properties and its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines, particularly breast cancer cells (MCF-7). The following table summarizes findings related to its biological activity:
| Compound | Cell Line | Cytotoxicity (IC50) | Reference |
|---|---|---|---|
| This compound | MCF-7 | Low micromolar range | |
| Tamoxifen | MCF-7 | 0.5 µM |
The compound demonstrated significant cytotoxicity comparable to that of established anticancer agents like Tamoxifen, indicating its potential as a therapeutic agent.
The proposed mechanism of action for this compound involves several pathways:
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Interaction: The fluorophenyl group may interact with specific enzymes or receptors, modulating their activity and contributing to its anticancer effects.
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of similar compounds that included the dioxane structure. These derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the chemical structure could enhance biological activity while reducing toxicity to normal cells .
Example Case Study
In a comparative study on the cytotoxic effects of various synthesized compounds including those with similar scaffolds:
- Compounds were tested against MCF-7 and showed varying degrees of effectiveness.
- The study concluded that structural modifications significantly impacted both efficacy and selectivity towards cancerous versus normal cells.
Safety and Toxicology
While the cytotoxic effects on cancer cells are promising, further research into the safety profile of this compound is essential. Toxicity assessments on normal human cell lines should be conducted to ensure that therapeutic doses do not produce adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
